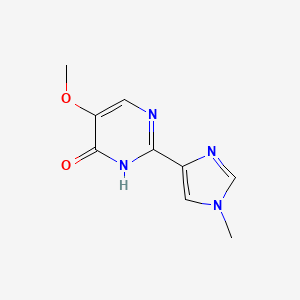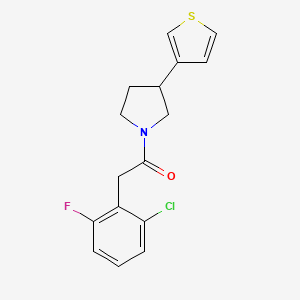
2-(2-Chloro-6-fluorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-6-fluorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one, also known as CFE, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrrolidine class of chemicals and has been found to have a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Enantioselective Syntheses and Mechanistic Insights
- Research has demonstrated the potential of using specific chemical treatments to achieve highly enantioselective syntheses of related compounds, highlighting the importance of solvent-dependent reactions for synthesizing derivatives with high enantioselectivity and yields. This approach has been applied to synthesize (S)-2-aryl-Boc-pyrrolidines, showcasing the method's effectiveness across a range of derivatives including phenyl, chlorophenyl, and fluorophenyl, among others, with significant enantiomeric excesses (Wu, Lee, & Beak, 1996).
Synthesis, Characterization, and Reactivity Studies
- Another study focused on the synthesis and characterization of a molecule synthesized by hydride transfer reactions, revealing insights into its structure through various analytical techniques. The investigation into its reactivity, stability, and charge transfer properties highlighted its potential applications in nonlinear optics and as a lead compound for anti-cancer drugs (Murthy et al., 2017).
Electrochromic Properties and Polymer Applications
- The electrochemical synthesis of copolymers involving derivatives similar to the query compound has been explored, revealing that such copolymers exhibit varied electrochromic properties, which could be valuable for developing advanced electrochromic devices (Türkarslan et al., 2007).
High Refractive Index Polyimides
- Research into transparent polyimides derived from thiophenyl-substituted benzidines, including compounds related to the query chemical, has shown these materials possess high refractive indices and small birefringences. These properties, along with good thermomechanical stabilities, make them promising for applications requiring transparent materials with high performance (Tapaswi et al., 2015).
Advanced Organic Synthesis Techniques
- The development of novel synthesis methods for creating complex organic frameworks, including those involving the compound of interest, has been reported. Such methods facilitate the construction of diverse organic molecules, potentially leading to new pharmaceuticals, materials, and catalysts (Xiong et al., 2019).
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-(3-thiophen-3-ylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNOS/c17-14-2-1-3-15(18)13(14)8-16(20)19-6-4-11(9-19)12-5-7-21-10-12/h1-3,5,7,10-11H,4,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUIVTBUMBDQIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2827809.png)

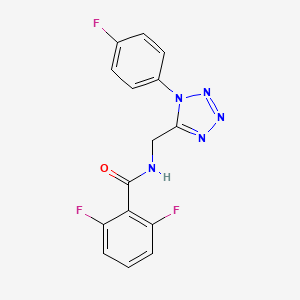

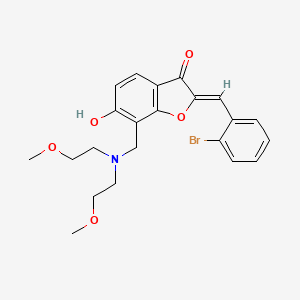


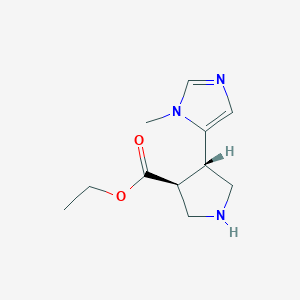
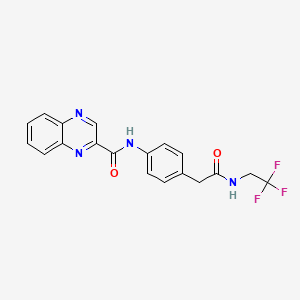
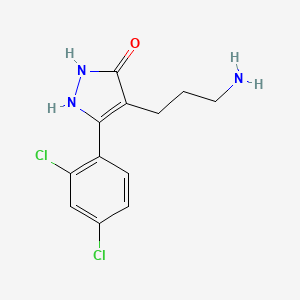
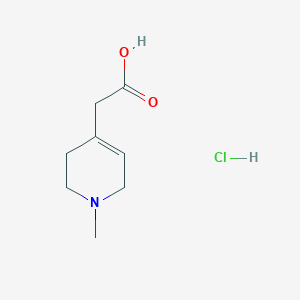
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2827828.png)
![2-[(Dimethylamino)(methylsulfanyl)methylene]malononitrile](/img/structure/B2827829.png)
